molecular formula C26H18N2O4S2 B12275150 [3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B12275150
M. Wt: 486.6 g/mol
InChI Key: GTIWORLMTMAQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of benzodioxole, methoxyphenyl, thiophene, and thienopyridine moieties, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole derivatives, methoxyphenyl derivatives, and thiophene derivatives. These intermediates are then subjected to various coupling reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific temperature and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE include other heterocyclic compounds with similar structural motifs, such as:

  • Benzodioxole derivatives
  • Methoxyphenyl derivatives
  • Thiophene derivatives
  • Thienopyridine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C26H18N2O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C26H18N2O4S2/c1-30-16-7-4-14(5-8-16)17-12-18(21-3-2-10-33-21)28-26-22(17)23(27)25(34-26)24(29)15-6-9-19-20(11-15)32-13-31-19/h2-12H,13,27H2,1H3

InChI Key

GTIWORLMTMAQOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=CS6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.